molecular formula C5H7FO B3246287 3-Fluorocyclobutane-1-carbaldehyde CAS No. 177498-50-9

3-Fluorocyclobutane-1-carbaldehyde

Cat. No.: B3246287
CAS No.: 177498-50-9
M. Wt: 102.11
InChI Key: ZGGDFLZXBOFJBS-UHFFFAOYSA-N
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Description

3-Fluorocyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₅H₇FO. It is a fluorinated aldehyde, characterized by the presence of a fluorine atom attached to a cyclobutane ring, which in turn is bonded to an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorocyclobutane-1-carbaldehyde typically involves the fluorination of cyclobutane derivatives. One common method includes the reaction of cyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom, followed by oxidation to form the aldehyde group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Fluorocyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols.

Major Products Formed

    Oxidation: 3-Fluorocyclobutane-1-carboxylic acid.

    Reduction: 3-Fluorocyclobutanol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluorocyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Its derivatives are used in the study of enzyme mechanisms and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which 3-Fluorocyclobutane-1-carbaldehyde exerts its effects is primarily through its reactivity as an aldehyde and the presence of the fluorine atom. The aldehyde group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These features make it a valuable intermediate in various chemical transformations and biological studies .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carbaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.

    3-Chlorocyclobutane-1-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

    3-Bromocyclobutane-1-carbaldehyde: Contains a bromine atom, which affects its reactivity and applications

Uniqueness

3-Fluorocyclobutane-1-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes it particularly useful in the synthesis of fluorinated compounds and in studies requiring specific reactivity patterns.

Properties

IUPAC Name

3-fluorocyclobutane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO/c6-5-1-4(2-5)3-7/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGDFLZXBOFJBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780295-33-1
Record name 3-fluorocyclobutane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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